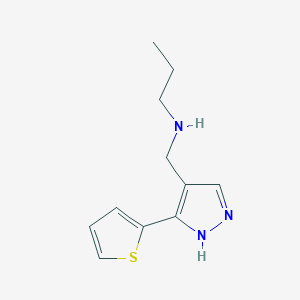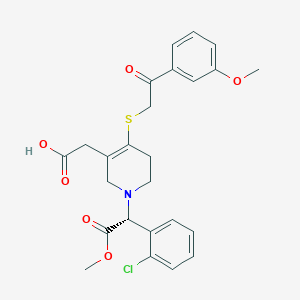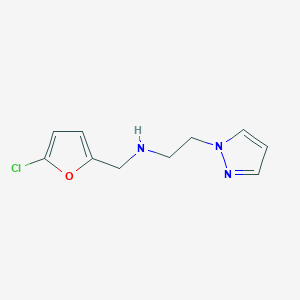
n-((3-(Thiophen-2-yl)-1h-pyrazol-4-yl)methyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine is an organic compound that features a thiophene ring and a pyrazole ring connected via a propylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction with the pyrazole ring.
Alkylation: The final step involves the alkylation of the pyrazole-thiophene intermediate with propylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Methiopropamine: An analogue with a similar thiophene ring structure but different amine substitution.
Thiopropamine: Another analogue with a thiophene ring and a propylamine chain.
Uniqueness
N-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine is unique due to the presence of both a thiophene and a pyrazole ring, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications compared to its analogues .
Propiedades
Fórmula molecular |
C11H15N3S |
|---|---|
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
N-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H15N3S/c1-2-5-12-7-9-8-13-14-11(9)10-4-3-6-15-10/h3-4,6,8,12H,2,5,7H2,1H3,(H,13,14) |
Clave InChI |
WHBCLUZGIHPXJR-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC1=C(NN=C1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14899508.png)
![N-[[5-(ethoxycarbonyl)furan-2-yl]methyl]phthalimide](/img/structure/B14899512.png)








